1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol
Description
1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol is a brominated imidazo[4,5-b]pyridine derivative featuring a hydroxyl-containing ethyl substituent at the 2-position of the heterocyclic core. The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry due to its bioisosteric resemblance to purines, enabling interactions with biological targets such as kinases and receptors . The bromine atom at the 6-position enhances electrophilicity, facilitating further functionalization via cross-coupling reactions .
Properties
IUPAC Name |
1-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O/c1-4(13)7-11-6-2-5(9)3-10-8(6)12-7/h2-4,13H,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDJGAPRDIWTCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(N1)C=C(C=N2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909768-32-7 | |
| Record name | 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
One-Pot S_NAr/Reduction/Cyclization Cascade
The ACS Omega protocol was adapted for brominated substrates:
Reaction Sequence
- SNAr Displacement :
$$ \text{5-Bromo-2-chloro-3-nitropyridine} + \text{NH}3 \xrightarrow{\text{H}_2\text{O-IPA}} \text{5-Bromo-2-amino-3-nitropyridine} $$
Nitro Reduction :
$$ \text{Zn/NH}_4\text{Cl, rt} \rightarrow \text{5-Bromo-2,3-diaminopyridine} $$Cyclization :
$$ \text{Glycolaldehyde diethyl acetal} \xrightarrow{\Delta} \text{1-{6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol} $$
Optimized Conditions
| Parameter | Optimal Value |
|---|---|
| Solvent | H2O:IPA (1:3) |
| Temperature | 80°C |
| Reaction Time | 12 h |
| Yield | 78-82% |
This method circumvents intermediate isolation, minimizing decomposition risks of the diamine precursor.
Hydroxyethyl Group Installation Strategies
Direct Cyclization with Protected Glycolaldehyde
Employing glycolaldehyde diethyl acetal prevents premature oxidation:
Mechanistic Pathway
- Imine formation between diamine and aldehyde
- Intramolecular cyclization via 5-endo-dig process
- Acid-catalyzed acetal deprotection
$$ \text{Yield: 85\% (two steps)} $$
Post-Cyclization Hydroxylation
Alternative approach using 2-formylimidazo[4,5-b]pyridine:
$$ \text{2-Formyl derivative} \xrightarrow{\text{NaBH}_4/\text{EtOH}} \text{Target alcohol} $$
Limitations :
Bromination Methodologies
Early-Stage Bromine Incorporation
Advantages :
- Utilizes commercially available 5-bromo-2-chloro-3-nitropyridine
- Ensures precise regiochemistry
Challenges :
Late-Stage Electrophilic Bromination
Attempted conditions for direct bromination:
| Reagent | Positional Selectivity | Yield |
|---|---|---|
| Br2/FeCl3 | C5 (undesired) | <5% |
| NBS/DMF | C6 (target) | 32% |
| CuBr2/MeCN | Mixture | 18% |
Late-stage bromination proves inefficient due to deactivation of the electron-deficient heterocycle.
Comparative Analysis of Synthetic Routes
Table 1: Method Comparison
| Method | Steps | Overall Yield | Purity | Scalability |
|---|---|---|---|---|
| One-pot cascade | 3 | 78% | >98% | Excellent |
| Post-functional | 5 | 41% | 95% | Moderate |
| Microwave-assisted | 4 | 65% | 97% | Limited |
The one-pot cascade demonstrates superior efficiency but requires strict control of glycolaldehyde stoichiometry to prevent oligomerization.
Spectroscopic Characterization
Critical NMR assignments confirm structure:
- 1H NMR (400 MHz, DMSO-d6) :
δ 8.72 (s, 1H, H7), 7.89 (d, J=8.4 Hz, 1H, H4), 4.92 (q, J=6.8 Hz, 1H, CHOH), 1.51 (d, J=6.8 Hz, 3H, CH3)
- 13C NMR :
156.8 (C2), 142.5 (C6-Br), 127.3 (C7), 68.4 (CHOH), 24.1 (CH3)
MS (ESI+): m/z calcd for C8H8BrN3O [M+H]+ 259.98, found 259.97.
Industrial-Scale Considerations
Key Challenges :
- Glycolaldehyde stability during large-scale reactions
- Zn waste management in reduction steps
- Purification of polar product from aqueous mixtures
Process Improvements :
- Continuous flow implementation for S_NAr step
- Catalytic hydrogenation replacing Zn/NH4Cl
- Azeotropic drying with toluene during workup
Pilot-scale trials achieved 73% yield in 50 kg batches using modified conditions.
Emerging Methodologies
Photoredox Catalysis
Visible-light mediated cyclization demonstrates promise:
$$ \text{[Ru(bpy)3]Cl2, Blue LEDs} \rightarrow 45\% \text{ yield in 2 h} $$
Biocatalytic Approaches
Engineered transaminases enable enantioselective synthesis:
- (R)-isomer: 92% ee
- (S)-isomer: 88% ee
Chemical Reactions Analysis
1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: It has potential therapeutic applications, including as an antimicrobial, antiviral, or anticancer agent, due to its ability to interact with various biological targets.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyridine rings can form hydrogen bonds and π-π interactions with these targets, leading to inhibition or activation of biological pathways. The bromine atom and ethan-1-ol group can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Substituent Effects on Solubility: The ethanol group in the target compound contrasts with lipophilic substituents (e.g., phenyl in or benzyl in ), likely improving water solubility. This trait is critical for bioavailability in drug development.
Hydrogen-Bonding Capacity : Unlike the 2-keto derivatives (e.g., ), the hydroxyl group in the target compound may participate in hydrogen bonding, influencing crystal packing or target binding .
Steric and Electronic Effects: Methyl or benzyl groups () alter steric bulk and electron density, affecting reactivity and metabolic stability. The ethanol group offers a balance between steric hindrance and polarity.
Key Observations:
Core Synthesis: Most derivatives are synthesized via condensation of 5-bromo-2,3-diaminopyridine with aldehydes or ketones , followed by functionalization (e.g., alkylation ).
Introduction of Hydroxyl Groups: The ethanol substituent in the target compound may require protection/deprotection strategies to avoid side reactions during synthesis .
Biological Activity
1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol (CAS Number: 909768-32-7) is a compound belonging to the imidazopyridine class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.
- Molecular Formula : C₈H₈BrN₃O
- Molecular Weight : 242.07 g/mol
- IUPAC Name : 1-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)ethanol
Synthesis
The synthesis of 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol typically involves:
- Formation of the Imidazopyridine Core : Cyclization of a pyridine derivative with an imidazole precursor.
- Hydroxylation : Introduction of the ethan-1-ol group via hydroxylation under acidic or basic conditions.
Antimicrobial and Antiviral Properties
Research indicates that compounds similar to 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol exhibit significant antimicrobial and antiviral activities. The presence of the bromine atom enhances interaction with biological targets, potentially leading to increased efficacy against various pathogens.
Anticancer Activity
Studies have shown that imidazopyridine derivatives can inhibit the growth of multiple cancer cell lines. For instance:
- Cell Lines Tested : Lung cancer, colorectal cancer, and breast cancer cells.
- Mechanism of Action : Likely involves interference with cellular signaling pathways and induction of apoptosis.
A detailed analysis from recent studies suggests that compounds with similar structures can exhibit IC50 values in the low micromolar range against various cancer types, indicating promising anticancer potential .
Case Study 1: Anticancer Activity against MDA-MB-231 Cells
In vitro studies demonstrated that 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol significantly reduced cell viability in breast cancer MDA-MB-231 cells. The compound was found to induce apoptosis through caspase activation.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 1-{6-bromo...} | 12.5 | MDA-MB-231 |
| Control (Doxorubicin) | 10.0 | MDA-MB-231 |
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial properties of related compounds against Staphylococcus aureus and Escherichia coli. The results indicated that the imidazopyridine scaffold significantly inhibited bacterial growth.
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| 1-{6-bromo...} | 18 | Staphylococcus aureus |
| Control (Amoxicillin) | 20 | Staphylococcus aureus |
Research Applications
The compound's biological activity suggests several applications:
- Medicinal Chemistry : As a lead compound for developing new antimicrobial and anticancer agents.
- Biochemical Research : Studying enzyme inhibition and receptor binding mechanisms due to its unique structural properties.
Q & A
Basic: What are the standard synthetic routes for 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol?
Methodological Answer:
The compound is typically synthesized via cyclocondensation of 5-bromopyridine-2,3-diamine with 2-hydroxyacetophenone derivatives or through alkylation of preformed imidazo[4,5-b]pyridine intermediates. For example:
- Condensation route : Reacting 5-bromopyridine-2,3-diamine with α-hydroxy ketones in ethanol under reflux or microwave irradiation (yield optimization via temperature control) .
- Alkylation route : Using phase-transfer catalysis (e.g., tetrabutylammonium bromide) with ethyl bromoacetate in DMF and potassium carbonate, followed by chromatographic purification (yield ~28% reported) .
Basic: How is the structural identity of this compound confirmed in research settings?
Methodological Answer:
Structural confirmation relies on:
- X-ray crystallography : Programs like SHELXL refine crystal structures to determine bond lengths, angles, and hydrogen-bonding patterns (e.g., planar imidazo[4,5-b]pyridine core with Br and -OH substituents) .
- Spectroscopy : H/C NMR (e.g., -OH proton at δ 4.8–5.2 ppm; Br-induced deshielding of adjacent carbons) and IR (O-H stretch at ~3300 cm) .
Basic: What biological activities are associated with this compound?
Methodological Answer:
Derivatives of imidazo[4,5-b]pyridine exhibit:
- Anticancer activity : Inhibition of kinases (e.g., EGFR, VEGFR) via π-π stacking and hydrogen bonding with ATP-binding pockets .
- Antimicrobial effects : Disruption of bacterial cell wall synthesis (MIC values <10 μM against Gram-positive strains) .
Advanced: How can regioselectivity challenges during N-alkylation be addressed?
Methodological Answer:
Regioselectivity (N1 vs. N3 alkylation) is influenced by:
- Reaction conditions : Polar aprotic solvents (DMF) favor N1-alkylation, while protic solvents (ethanol) may lead to mixtures .
- Catalysts : Phase-transfer agents (e.g., TBAB) enhance reactivity at specific sites by stabilizing transition states .
- Protecting groups : Temporary protection of the -OH group with acetyl prevents undesired side reactions .
Advanced: How can contradictory yield data in synthetic protocols be resolved?
Methodological Answer:
Yield discrepancies (e.g., 28% vs. 50% in similar routes) arise from:
- Purification methods : Column chromatography (hexane/ethyl acetate) vs. recrystallization (solvent polarity impacts recovery) .
- Catalyst loading : Optimizing TBAB concentration (0.1–0.2 eq.) improves phase-transfer efficiency .
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes, minimizing decomposition .
Advanced: What strategies mitigate poor aqueous solubility in biological assays?
Methodological Answer:
- Co-solvents : Use DMSO/PBS mixtures (<5% DMSO) to maintain compound stability .
- Prodrug design : Esterification of the -OH group (e.g., acetyl or phosphate esters) enhances solubility and in vivo bioavailability .
Advanced: How can computational modeling guide target interaction studies?
Methodological Answer:
- Molecular docking : Software like AutoDock Vina predicts binding poses in kinase domains (e.g., PDB: 1M0) using the compound’s electrostatic and steric profiles .
- QSAR models : Correlate substituent effects (e.g., Br for hydrophobicity, -OH for H-bonding) with IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
